molecular formula C12H13NO3 B13704321 Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate

Cat. No.: B13704321
M. Wt: 219.24 g/mol
InChI Key: ZXOVEOQAPFXEMM-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. The specific pathways and targets depend on the functional groups present on the indole ring .

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-5-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Indole-2-carboxylic acid

Uniqueness

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate is unique due to the presence of both hydroxyl and methyl groups on the indole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H13NO3/c1-6-7(2)13-11-9(6)4-8(5-10(11)14)12(15)16-3/h4-5,13-14H,1-3H3

InChI Key

ZXOVEOQAPFXEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2O)C(=O)OC)C

Origin of Product

United States

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